Lead tantalate

Overview

Description

Lead tantalate (PbTaO₃) and its derivatives, such as lead scandium tantalate (Pb(Sc₀.₅Ta₀.₅)O₃, PST) and lead iron tantalate (Pb(Fe₀.₅Ta₀.₅)O₃, PFT), are perovskite-structured materials with exceptional dielectric, ferroelectric, and multiferroic properties. These compounds are characterized by their high phase transition temperatures, tunable electrical responses, and compatibility with A-site doping (e.g., Ca²⁺, La³⁺) to stabilize antiferroelectric or relaxor phases . PST, for instance, exhibits a high electrocaloric effect (ΔT = 4.5 K at 60 kV/cm) and pyroelectric energy conversion efficiency (~1.2 J/cm³ per cycle), making it suitable for solid-state cooling and energy harvesting . Similarly, PFT demonstrates room-temperature multiferroicity with coexisting ferroelectric and magnetic orders, enabling applications in sensors and memory devices .

Preparation Methods

Hydrothermal Synthesis of Lead Tantalate

Hydrothermal methods enable the growth of nanostructured this compound under controlled temperature and pressure. While direct studies on PbTa₂O₆ nanotubes are limited, analogous processes for lead titanate (PbTiO₃) provide a foundational framework. For example, lead titanate nanotube arrays are synthesized via a time-dependent hydrothermal reaction, where in-situ growth dominates the initial stage, followed by a dissolution-precipitation mechanism that deposits particles on preformed nanotubes .

Adapting this for PbTa₂O₆ would involve substituting titanium precursors with tantalum sources, such as TaCl₅ or Ta₂O₅. Critical parameters include:

-

Reaction temperature : 150–200°C for 12–48 hours.

-

Precursor ratio : Stoichiometric Pb:Ta (1:2) to avoid secondary phases.

-

Alkaline medium : NaOH or KOH solutions (pH > 10) to facilitate dissolution .

A hypothetical reaction pathway is:

.

Sol-Gel Processing for Submicrometer Powders

The sol-gel method offers precise stoichiometric control and low-temperature synthesis. For lead titanate, a modified sol-gel system uses basic lead acetate [(CH₃COO)₂Pb·Pb(OH)₂] and titanium tetrabutoxide, yielding phase-pure powders after calcination at 600°C . Translating this to PbTa₂O₆ requires substituting titanium with tantalum alkoxides (e.g., Ta(OC₂H₅)₅).

Key Steps:

-

Precursor Preparation : Dissolve lead acetate in acetic acid and mix with tantalum ethoxide in ethanol.

-

Hydrolysis : Add water to initiate gelation, forming a Pb-Ta-O network.

-

Aging and Drying : Age the gel at 60°C for 24 hours, then dry at 120°C.

-

Calcination : Heat at 600–800°C to decompose organic residues and crystallize PbTa₂O₆ .

Advantages :

Solid-State Reaction and Sintering

Solid-state synthesis remains the most scalable method for bulk PbTa₂O₆. A patent for lead scandium tantalate (PbSc₀.₅Ta₀.₅O₃) outlines a protocol adaptable to PbTa₂O₆ :

Procedure:

-

Ball Milling : Mix PbO and Ta₂O₅ powders with 2.5–7.5 wt% excess PbO (to compensate for lead volatility) using wet ball milling for 24 hours (ball-to-powder ratio: 1.8–2.0:1) .

-

Calcination : Heat the mixture at 1000–1200°C for 1–4 hours to form a solid solution.

-

Sintering : Hot-press the powder at 1290–1320°C under 20–30 MPa pressure in an oxygen atmosphere .

Table 1: Sintering Conditions and Outcomes

| Parameter | Value Range | Effect on Properties |

|---|---|---|

| Temperature | 1290–1320°C | Enhances density (>95% theoretical) |

| Pressure | 20–30 MPa | Reduces porosity and grain growth |

| PbO Excess | 5–7.5 wt% | Mitigates lead loss, stabilizes perovskite phase |

Wet Chemical Methods and Solution Processing

Solution-based routes, such as co-precipitation, enable fine control over stoichiometry. GlpBio’s protocols for this compound stock solutions highlight the importance of solubility and storage:

Table 2: Stock Solution Preparation for PbTa₂O₆

| Concentration | Volume (per 1 mg) | Solvent | Storage Conditions |

|---|---|---|---|

| 1 mM | 1.5036 mL | DMSO or water | -80°C (6 months) |

| 10 mM | 0.1504 mL | Ethanol | -20°C (1 month) |

Critical considerations include:

-

Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility.

-

Freeze-thaw cycles : Aliquot solutions to avoid degradation .

Comparative Analysis of Methods

Table 3: Method Comparison for PbTa₂O₆ Synthesis

| Method | Particle Size | Purity | Cost | Scalability |

|---|---|---|---|---|

| Hydrothermal | 50–200 nm (tubes) | >90% | High | Moderate |

| Sol-Gel | 100–500 nm | >98% | Medium | Low |

| Solid-State | 1–10 μm | >95% | Low | High |

Hydrothermal synthesis excels in nanostructure fabrication but requires precise pH control. Sol-gel offers high purity but is limited by precursor costs. Solid-state reactions are cost-effective for bulk production but yield larger particles .

Chemical Reactions Analysis

Lead tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, lead tantalum oxide can react with oxygen to form lead oxide and tantalum pentoxide. In reduction reactions, it can be reduced to its constituent elements, lead and tantalum, under appropriate conditions .

Common reagents used in these reactions include oxygen, hydrogen, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Electrocaloric Applications

Lead tantalate exhibits significant electrocaloric effects, making it a promising candidate for cooling technologies. The electrocaloric effect refers to the temperature change in a material when an electric field is applied.

- High Electrocaloric Effect : Recent studies have shown that lead scandium tantalate (a variant of this compound) can achieve large temperature variations under electric fields. For instance, bulk lead scandium tantalate demonstrates an adiabatic temperature change of up to 5.5 K when subjected to high electric fields in multilayer ceramic capacitors (MLCCs) . This efficiency is critical for developing advanced cooling systems that can replace traditional vapor-compression refrigeration.

- Performance Metrics : The performance of lead scandium tantalate as an electrocaloric material includes:

Piezoelectric Devices

This compound's piezoelectric properties make it suitable for various sensor and actuator applications.

- Piezoelectric Sensors : this compound is utilized in sensors that convert mechanical stress into electrical signals. Its high piezoelectric coefficients enable the development of sensitive pressure sensors and accelerometers used in automotive and aerospace industries.

- Actuators : The material is also employed in actuators that convert electrical energy into mechanical motion. These actuators are crucial for applications such as precision positioning systems in robotics and optical devices.

Multilayer Ceramic Capacitors (MLCCs)

The integration of this compound in MLCCs enhances their performance due to its high dielectric constant.

- Dielectric Properties : this compound-based capacitors exhibit excellent dielectric properties, which allow for miniaturization while maintaining high capacitance values. This is particularly beneficial in modern electronic devices where space is limited .

- Application Scope : MLCCs incorporating this compound are widely used in mobile phones, computers, and other electronic devices requiring reliable energy storage solutions.

Case Studies and Research Findings

Several studies have highlighted the advancements in the applications of this compound:

- Electrocaloric Cooling Prototypes : A prototype developed using lead scandium tantalate demonstrated a temperature span of 13 K, showcasing its potential for practical cooling applications .

- Performance Comparison : Research comparing different processing techniques for lead scandium tantalate thin films revealed that sol-gel methods could optimize dielectric properties significantly, making them suitable for high-performance electronic components .

Mechanism of Action

The mechanism by which lead tantalum oxide exerts its effects is primarily related to its piezoelectric and ferroelectric properties. In piezoelectric applications, mechanical stress applied to the material generates an electric voltage, and vice versa. This property is utilized in sensors and actuators to convert mechanical energy into electrical energy and vice versa.

In ferroelectric applications, lead tantalum oxide possesses a spontaneous electric polarization that can be reversed by applying an external electric field. This characteristic is used in non-volatile memory devices to store and retrieve data even after power is turned off.

Comparison with Similar Compounds

Comparison with Similar Tantalate Compounds

Sodium Tantalate (NaTaO₃)

- Structure and Bandgap : Sodium tantalate adopts a cubic perovskite structure (Pm-3m) with a bandgap of 3.94 eV. Sulfur or carbon doping reduces the bandgap to 3.52 eV (S-doped) and 3.8 eV (C-doped), enhancing visible-light absorption .

- Photocatalytic Activity: S-doped NaTaO₃ shows higher methylene blue adsorption and photocatalytic activity under visible light compared to undoped and C-doped variants.

- Contrast with Lead Tantalate : Unlike PST/PFT, NaTaO₃ is primarily used in photocatalysis rather than energy storage. Its wider bandgap and lack of ferroic properties limit its utility in electrocaloric or piezoelectric applications.

Lithium Tantalate (LiTaO₃)

- Structure and Properties : LiTaO₃ has a trigonal structure (space group R3c) with a bandgap of ~4.7 eV. It exhibits strong piezoelectric (d₃₃ = 8 pC/N) and electro-optical coefficients (r₃₃ = 30.3 pm/V), outperforming lithium niobate (LiNbO₃) in optical damage threshold and thermal stability .

- Applications : Widely used in surface acoustic wave (SAW) devices, optical waveguides, and pyroelectric detectors due to its low dielectric loss and high Curie temperature (~620°C) .

- Contrast with this compound : LiTaO₃ lacks the tunable dielectric properties of PST but excels in high-frequency telecommunication applications. Lead-based tantalates are superior in energy density (e.g., PST: ~15 J/cm³) and electrocaloric efficiency .

Bismuth Magnesium Tantalate (Bi₁.₅Mg₀.₃₇₅Fe₀.₃₇₅Ta₁.₅O₇−Δ)

- Structure : Pyrochlore structure (Fd-3m) with low thermal conductivity (~1.0 W·m⁻¹·K⁻¹), ideal for thermal barrier coatings .

- Doping Effects : Fe³⁺ doping enhances thermal stability and reduces thermal expansion coefficients (TEC = 7.2 × 10⁻⁶ K⁻¹) compared to undoped variants .

- Contrast with this compound : Pyrochlore tantalates prioritize thermal management, whereas perovskite PST/PFT focuses on electrical energy conversion.

Lead Iron Tantalate (PFT)

- Multiferroicity : PFT exhibits relaxor ferroelectric behavior (εᵣ ≈ 1500 at 1 kHz) and weak ferromagnetism at room temperature, enabling magnetoelectric coupling .

- Applications: Potential use in multiferroic memory and spintronic devices, unlike purely ferroelectric PST .

Potassium Tantalate (KTaO₃)

- Dielectric Properties : KTaO₃ thin films show tunable dielectric responses (εᵣ ≈ 200–400) but lower Curie temperatures (<50 K) than PST, limiting high-temperature utility .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Doping Effects in this compound Derivatives

| Dopant | Compound | Effect on Properties | Source |

|---|---|---|---|

| Ca²⁺ | Pb(Sc₀.₅Ta₀.₅)O₃ | Stabilizes antiferroelectric phase | |

| La³⁺ | Pb(Sc₀.₄₅Ta₀.₄₅Ti₀.₁)O₃ | Enhances dielectric tunability (εᵣ = 3000) |

Biological Activity

Lead tantalate (PbTaO₃) is a compound that has garnered attention for its unique properties and potential applications in various fields, including electronics and biomedicine. This article explores the biological activity of this compound, focusing on its interactions with biological systems, antimicrobial properties, and potential applications in tissue engineering and drug delivery.

Overview of this compound

This compound is a perovskite-type oxide that exhibits strong piezoelectric properties, making it valuable in electronic applications. Its structure allows for significant ionic mobility, which is crucial for its biological interactions. The compound can be synthesized through various methods, including solid-state reactions and sol-gel processes.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly its effectiveness against various bacterial strains. Research indicates that this compound exhibits significant antimicrobial activity due to its ability to release lead ions, which can disrupt microbial cell membranes and inhibit growth.

- Case Study : A study focused on the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial viability when exposed to this compound nanoparticles, suggesting its potential as an antimicrobial agent in medical applications .

Cytotoxicity and Biocompatibility

The cytotoxic effects of this compound on mammalian cells have also been assessed. While some studies suggest that lead ions can be toxic at high concentrations, the overall biocompatibility of this compound varies based on its form (bulk vs. nanoparticle) and concentration.

- Research Findings : A comparative study demonstrated that while bulk this compound showed moderate cytotoxicity, nanoscale this compound exhibited lower toxicity levels due to increased surface area and reactivity .

Tissue Engineering

This compound's mechanical properties make it a candidate for use in tissue engineering scaffolds. Its piezoelectric nature can stimulate cell growth and differentiation, enhancing tissue regeneration processes.

- Data Table: Mechanical Properties of this compound Scaffolds

| Property | Value |

|---|---|

| Elastic Modulus | 20 GPa |

| Compressive Strength | 100 MPa |

| Piezoelectric Coefficient | 200 pC/N |

Drug Delivery Systems

The ability of this compound to interact with biological systems opens avenues for its use in drug delivery. Its ionic release mechanism can be harnessed to deliver therapeutic agents in a controlled manner.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for lead tantalate (PbTa₂O₆), and how do they influence crystallographic phase formation?

this compound can be synthesized via solid-state reactions or low-temperature pyrochlore-phase routes. For example, reacting PbO and Ta₂O₅ in molar ratios between 1.5 and 4.0 at 500–650°C yields metastable cubic pyrochlore phases (Pb₁.₅₊ₓ(Ta₂−ᵧPbᵧ)O₇−δ). The PbO content directly impacts lattice parameters (e.g., increasing PbO expands the cubic unit cell from ~10.45 Å to ~10.55 Å) and induces partial Pb²⁺ substitution in Ta sites, leading to compositional inhomogeneity in intermediate phases . For thin films, RF magnetron sputtering with post-deposition annealing (e.g., PbSc₀.₅Ta₀.₅O₃ films on sapphire) achieves >98% perovskite phase purity, critical for functional properties .

Methodological Recommendation :

- Use XRD with Rietveld refinement to track phase evolution.

- Optimize PbO:Ta₂O₅ ratios to minimize pyrochlore-to-perovskite segregation.

- For films, employ two-step sputtering (e.g., Sc/Ta target followed by PbO deposition) and anneal at 600–800°C to enhance perovskite stability .

Q. How can researchers characterize the structural and elastic properties of this compound crystals?

Thickness-mode resonance analysis is effective for determining elastic (e.g., stiffness coefficients c₁₁, c₁₂) and piezoelectric constants (e.g., d₁₅, d₃₃). For this compound analogs like lithium tantalate (LiTaO₃), plate-shaped samples cut along specific crystallographic orientations (e.g., Y-cut or Z-cut) are analyzed via impedance spectroscopy to measure resonant/antiresonant frequencies. Data fitting using coupled-oscillator models resolves elastic anomalies (e.g., dispersion from lattice vibrations) .

Methodological Recommendation :

- Prepare oriented single-crystal plates (≤1 mm thickness).

- Use laser Doppler vibrometry or impedance analyzers to measure frequency-dependent displacement/current responses.

- Validate results against first-principles calculations (e.g., DFT for elastic tensors) .

Q. What key properties make this compound relevant for optoelectronic and multiferroic applications?

this compound exhibits:

- Pyroelectricity : Induced pyroelectric coefficients (p ≈ 300 μC/m²K) under bias fields, suitable for IR detectors .

- Multiferroicity : In composites like Pb(Fe₀.₅Ta₀.₅)O₃-Pb(Zr,Ti)O₃ (PFT/PZT), room-temperature magnetoelectric coupling arises from coexisting ferroelectric and magnetic orderings .

- Optical nonlinearity : High electro-optic coefficients (r₃₃ ~30 pm/V), enabling photonic modulators .

Methodological Recommendation :

- Use polarization-electric field (P-E) loops to assess ferroelectric hysteresis.

- Measure magnetocapacitance (ΔC/C vs. H) to quantify magnetoelectric coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions between low ionic conductivity and high electrochemical performance in tantalate-based materials?

While crystalline LiTaO₃ coatings show poor Li⁺ conductivity (~10⁻⁸ S/cm), their application in battery cathodes improves rate capability by passivating interfacial reactions. This paradox suggests that ion transport is not the sole determinant of performance. Researchers should:

- Compare doped vs. undoped this compound analogs (e.g., Mg²⁺ or Nb⁵⁺ substitution) via impedance spectroscopy.

- Use synchrotron X-ray absorption spectroscopy (XAS) to probe local Ta-O coordination and defect chemistry .

Methodological Recommendation :

- Perform ab initio molecular dynamics (AIMD) simulations to model ion migration barriers.

- Validate with in situ Raman spectroscopy during electrochemical cycling .

Q. What strategies optimize this compound’s multiferroic properties for room-temperature applications?

Composite engineering (e.g., PFT/PZT heterostructures) enhances magnetoelectric coupling by strain-mediated interactions. Key steps include:

- Phase-purity control : Limit pyrochlore-phase formation (<2%) during synthesis to avoid parasitic dielectric losses .

- Interface engineering : Epitaxial growth on lattice-matched substrates (e.g., SrTiO₃) reduces interfacial strain.

Methodological Recommendation :

- Use pulsed laser deposition (PLD) for atomically sharp interfaces.

- Characterize cross-sectional TEM with EELS to map cation diffusion at interfaces .

Q. How do lattice vibrations and dopant distributions impact ultrafast optoelectronic responses in this compound thin films?

Femtosecond optical pulses excite coherent phonon modes in this compound, causing transient electrical signals (e.g., Cherenkov radiation). Dispersion effects from Ta-O bond vibrations (~5–10 THz) induce waveform oscillations. To mitigate this:

- Dope with rare-earth ions (e.g., Er³⁺) to modify phonon lifetimes.

- Use time-domain THz spectroscopy to resolve picosecond-scale carrier dynamics .

Methodological Recommendation :

Properties

IUPAC Name |

(dioxotantaliooxy-λ2-plumbanyl)oxy-dioxotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6O.Pb.2Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSIKTVGKTWOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

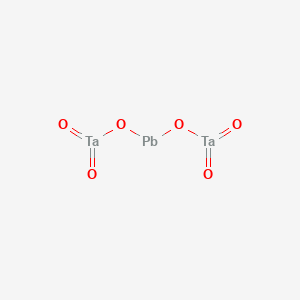

O=[Ta](=O)O[Pb]O[Ta](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbTa2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-68-8 | |

| Record name | Lead tantalum oxide (PbTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012065688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead tantalum oxide (PbTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.